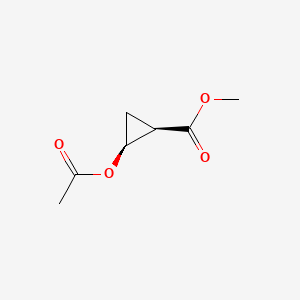
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuffs . The compound has the molecular formula C15H23N3O2 and a molecular weight of 277.368 g/mol . It is slightly soluble in water and is typically stored in a cool, dry place away from oxidizing agents .
准备方法
The synthesis of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves several steps. One common method includes the reaction of 4-(4-Aminophenyl)piperazine with tert-butyl chloroformate to form the Boc-protected intermediate . The reaction is typically carried out in the presence of a base such as triethylamine under an inert atmosphere . The resulting product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
化学反应分析
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
科学研究应用
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces .
相似化合物的比较
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride can be compared with similar compounds such as:
4-(4-Aminophenyl)piperazine: Lacks the Boc protection, making it more reactive in certain chemical reactions.
1-Boc-4-(4-Aminophenyl)piperazine: Similar structure but without the dihydrochloride salt form, affecting its solubility and stability.
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester: Another Boc-protected derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLNINVLZWODOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671948 |
Source


|
| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-64-6 |
Source


|
| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane, 1-ethoxy-6-phenyl-, (1alpha,5alpha,6ba)- (9CI)](/img/new.no-structure.jpg)

![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)

![1,2,3,4-Tetrahydropyrido[3,4-d]pyridazine](/img/structure/B573250.png)




